2-[4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid
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Overview
Description
2-[4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid is a complex organic compound known for its unique structural properties. This compound belongs to the class of organic compounds known as isoindoles, which are characterized by a fused ring structure containing nitrogen. The presence of multiple functional groups, including dioxo and carboxylic acid groups, makes this compound highly reactive and versatile in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions to form the isoindole core. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-[4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a wide range of derivatives.
Scientific Research Applications
2-[4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases due to its unique structural properties.
Industry: Utilized in the production of advanced materials and as a precursor for the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 2-[4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of multiple functional groups allows it to participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions that contribute to its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-[(3aR,4R,7S,7aS)-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl]propanoic acid
- 5-amino-2-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-5-oxopentanoic acid
- 2-(1,3-Dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-4-methyl-pentanoic acid
Uniqueness
What sets 2-[4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid apart from similar compounds is its specific arrangement of functional groups and the resulting chemical reactivity
Properties
Molecular Formula |
C24H18N2O6 |
---|---|
Molecular Weight |
430.4 g/mol |
IUPAC Name |
2-[4-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)phenyl]-1,3-dioxoisoindole-5-carboxylic acid |
InChI |
InChI=1S/C24H18N2O6/c27-20-16-8-3-13(24(31)32)10-17(16)21(28)25(20)14-4-6-15(7-5-14)26-22(29)18-11-1-2-12(9-11)19(18)23(26)30/h3-8,10-12,18-19H,1-2,9H2,(H,31,32) |
InChI Key |
HKNADBLVFFYSLE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1C3C2C(=O)N(C3=O)C4=CC=C(C=C4)N5C(=O)C6=C(C5=O)C=C(C=C6)C(=O)O |
Origin of Product |
United States |
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